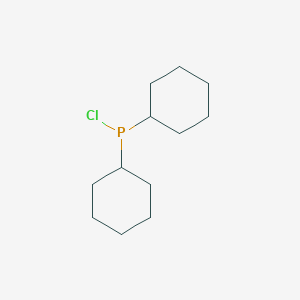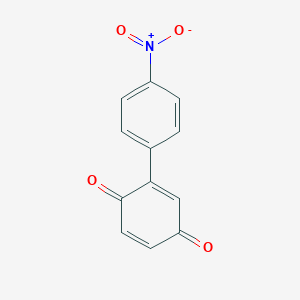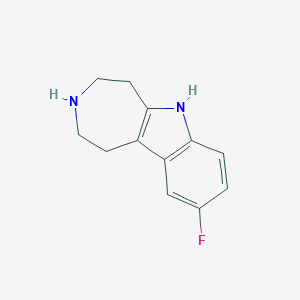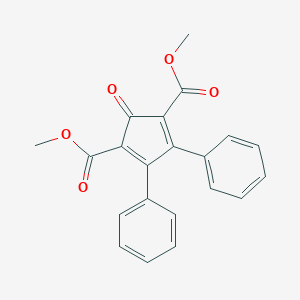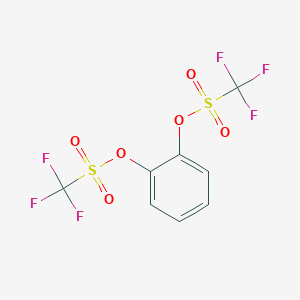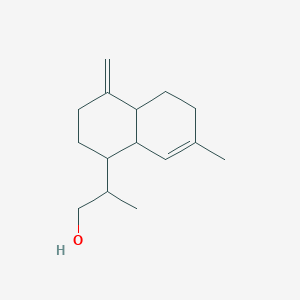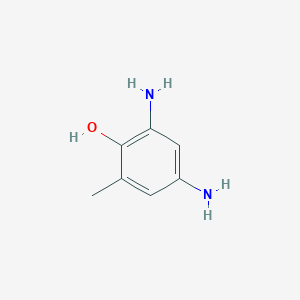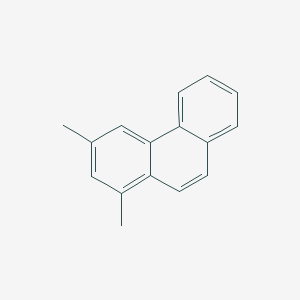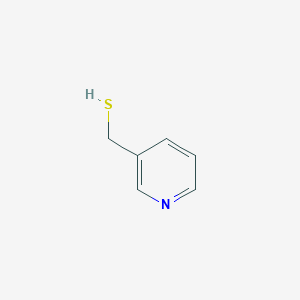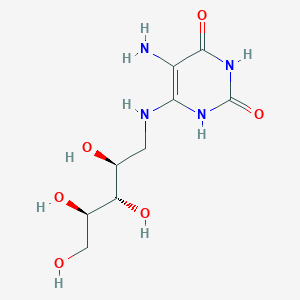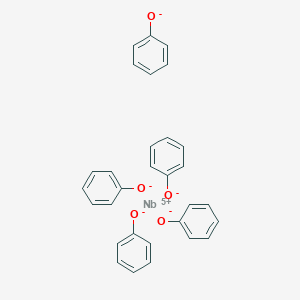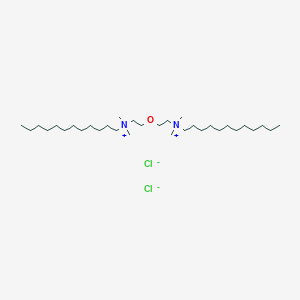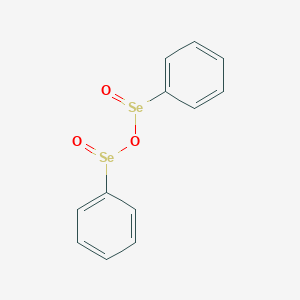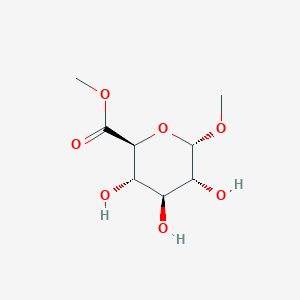
1-Propene, dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene, dimer, also known as dipropylene, is a chemical compound that is primarily used in the production of polyurethane foam and resins. It is a colorless liquid with a boiling point of 140°C and a molecular weight of 142.24 g/mol. In recent years, there has been a growing interest in the scientific research application of 1-Propene, dimer due to its potential use in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 1-Propene, dimer is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to bind to certain receptors in the body, such as the vanilloid receptor, which is involved in the perception of pain.
Biochemische Und Physiologische Effekte
1-Propene, dimer has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and analgesic effects, as well as antimicrobial activity. It has also been shown to have insecticidal and herbicidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Propene, dimer in lab experiments include its availability, low cost, and ease of use. It is also relatively stable and non-toxic, making it safe to handle in the laboratory. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are numerous future directions for the scientific research application of 1-Propene, dimer. One potential area of research is the development of new pain relief medications based on its anti-inflammatory and analgesic properties. Another area of research is the development of new insecticides and herbicides based on its insecticidal and herbicidal properties. Additionally, there is potential for the use of 1-Propene, dimer in the production of new materials, such as biodegradable plastics and coatings.
Synthesemethoden
The most commonly used method for the synthesis of 1-Propene, dimer is the catalytic dimerization of propylene. This process involves the use of a catalyst such as aluminum chloride or boron trifluoride, which promotes the reaction between two molecules of propylene to form 1-Propene, dimer. The reaction is typically carried out at high temperatures and pressures, and the resulting product is purified through distillation.
Wissenschaftliche Forschungsanwendungen
1-Propene, dimer has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicine, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. Additionally, it has been shown to have antimicrobial activity, which could be useful in the development of new antibiotics.
In the field of agriculture, 1-Propene, dimer has been found to have insecticidal properties, making it a potential candidate for the development of new pesticides. It has also been shown to have herbicidal properties, making it useful in the control of weeds.
In the field of materials science, 1-Propene, dimer has been used in the production of polyurethane foam and resins, which are widely used in the construction and automotive industries. It has also been used in the production of adhesives, coatings, and elastomers.
Eigenschaften
CAS-Nummer |
16813-72-2 |
|---|---|
Produktname |
1-Propene, dimer |
Molekularformel |
C6H12 |
Molekulargewicht |
84.16 g/mol |
IUPAC-Name |
prop-1-ene |
InChI |
InChI=1S/2C3H6/c2*1-3-2/h2*3H,1H2,2H3 |
InChI-Schlüssel |
WHFQAROQMWLMEY-UHFFFAOYSA-N |
SMILES |
CC=C.CC=C |
Kanonische SMILES |
CC=C.CC=C |
Andere CAS-Nummern |
16813-72-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



